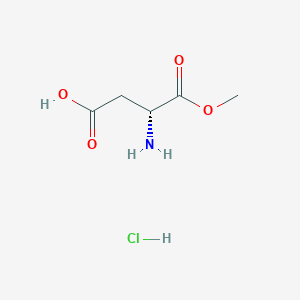

(R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride

Description

Properties

Molecular Formula |

C5H10ClNO4 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

(3R)-3-amino-4-methoxy-4-oxobutanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO4.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H/t3-;/m1./s1 |

InChI Key |

SCGWHMHVOQPGLS-AENDTGMFSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)N.Cl |

Canonical SMILES |

COC(=O)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as ®-3-Amino-4-methoxybutanoic acid.

Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group at the 4-position.

Oxidation: The methoxylated intermediate is then oxidized to form the oxo group at the 4-position.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride may involve:

Batch Processing: Using large reactors to carry out the methoxylation and oxidation steps.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Utilizing crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

-

Amino group : Undergoes substitution or nucleophilic reactions.

-

Methoxy group : Potential for oxidation or demethylation.

-

Keto group : Prone to reduction or enolate formation.

-

Carboxylic acid : Hydrochloride salt enhances solubility and stability.

Oxidation Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Methoxy group oxidation | Potassium permanganate (KMnO₄) in acidic conditions | Carboxylic acid derivatives |

| Keto group oxidation | Chromium trioxide (CrO₃) in acidic media | Corresponding aldehydes |

Reduction Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Keto group reduction | Sodium borohydride (NaBH₄) in anhydrous ethanol | Alcohol derivatives |

Substitution Reactions

Reaction Conditions and Reagents

-

Halogenation :

-

Reduction :

-

Reagents : NaBH₄, LiAlH₄.

-

Conditions : Anhydrous solvents (e.g., ethanol).

-

-

Oxidation :

-

Reagents : KMnO₄, CrO₃.

-

Conditions : Acidic media, elevated temperatures.

-

Mechanistic Insights

-

Enolate formation : The keto group enables enolate generation under basic conditions, facilitating nucleophilic attacks .

-

Stereochemical control : The (R)-configuration influences reaction selectivity, particularly in substitution and reduction .

-

Halogenation selectivity : Oxidative halogenation at the methylene position is driven by reactivity of the β-keto ester intermediate .

Scientific Research Applications

Chemistry

(R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Converts the keto group into carboxylic acids.

- Reduction : Changes the keto group to a hydroxyl group.

- Substitution : The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Biology

In biological research, AMOBH has shown potential as:

- Enzyme Substrate : It acts as a substrate for enzymes involved in amino acid metabolism.

- Enzyme Inhibitor : It may inhibit specific enzymes related to metabolic disorders, particularly those involved in neurotransmitter synthesis.

- Antiviral Agent : Studies suggest that AMOBH can disrupt viral capsid assembly, showing promise against Hepatitis B virus (HBV) by modulating viral component assembly processes.

Industry

AMOBH is utilized in the production of specialty chemicals and intermediates. Its unique functional groups allow it to be used in various industrial applications, including the synthesis of pharmaceutical compounds.

Therapeutic Potential

AMOBH exhibits several biological activities:

- Antiviral Activity : Effective against HBV by disrupting core protein functions necessary for replication.

- Neuroprotective Effects : Influences neurotransmitter systems, particularly through modulation of gamma-aminobutyric acid uptake, indicating potential applications in treating neurological disorders.

Antiviral Efficacy Against HBV

Research has demonstrated that AMOBH can inhibit HBV replication by interfering with viral assembly processes. This study highlights its potential as an antiviral therapeutic agent.

Neuroprotective Mechanisms

Investigations into AMOBH's effects on neurotransmitter systems have shown its capability to enhance GABA uptake, suggesting therapeutic applications in conditions like anxiety and epilepsy.

Data Table: Biological Activities of AMOBH

Mechanism of Action

The mechanism of action of ®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or substrate, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic Acid Hydrochloride

This analog (CAS 176164-02-6) replaces the methoxy group with a tert-butoxy moiety, increasing steric bulk and hydrophobicity. The molecular formula becomes C₈H₁₆ClNO₄ (MW 241.67 g/mol), making it less polar than the parent compound. The tert-butyl group enhances stability against hydrolysis, which is advantageous in peptide synthesis .

Phenyl-Substituted Derivatives

These derivatives are explored for CNS-targeted therapies due to enhanced blood-brain barrier penetration.

Racemic Mixtures vs. Enantiopure Forms

DL-Aspartic acid methyl ester (CAS 65414-77-9) represents the racemic mixture of the free acid. The lack of stereochemical purity complicates its use in enantioselective syntheses, requiring additional resolution steps . In contrast, enantiopure (R)- and (S)-hydrochloride salts streamline asymmetric synthesis.

Functional Group Variations

4-(Dimethylamino)butanoic acid hydrochloride (CAS N/A) replaces the amino and methoxy groups with a dimethylamino group, increasing basicity. This derivative is used in pH-sensitive drug delivery systems .

Biological Activity

(R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride, a derivative of 4-oxobutanoic acid, has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 183.59 g/mol. The presence of amino and methoxy groups contributes to its reactivity and interaction with biological systems.

This compound is believed to interact with various enzymes and receptors, influencing metabolic pathways. Its mechanism of action includes:

- Enzyme Substrate : Acts as a substrate for specific enzymes, facilitating biochemical reactions.

- Receptor Modulation : Potential modulation of neurotransmitter receptors, particularly NMDA receptors, which are crucial in learning and memory processes.

Biological Activities

Research indicates several biological activities associated with this compound:

- Neuroprotective Effects : Studies have shown that the compound may exhibit neuroprotective properties by inhibiting pathways associated with neurodegenerative diseases. It has been suggested as a potential therapeutic agent for conditions like Alzheimer's and Parkinson's diseases due to its ability to modulate neurotransmitter activity .

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Case Studies

Several case studies highlight the compound's biological activity:

- Neurodegeneration Research : A study investigated this compound's effects on neuronal cell cultures exposed to neurotoxic agents. Results indicated significant protection against cell death compared to untreated controls, supporting its neuroprotective potential .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its anti-inflammatory effects .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for achieving high enantiomeric purity in (R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution. Chiral auxiliaries, such as Evans oxazolidinones, may stabilize intermediates to favor the (R)-configuration. Post-synthesis, chiral HPLC (e.g., using amylose- or cellulose-based columns) or polarimetry should validate enantiomeric excess (>98%) . Recrystallization in polar solvents (e.g., ethanol/water mixtures) further enhances purity.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DO or DMSO-d) to confirm methoxy ( ~3.3 ppm) and amino ( ~1.5–2.5 ppm) groups.

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] (expected m/z ~210.1).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>99%) and identify byproducts .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in airtight, light-resistant containers. The hydrochloride salt is hygroscopic; desiccants like silica gel should be used. Avoid freeze-thaw cycles to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the absolute configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software is definitive. Key steps:

- Crystal Growth : Slow evaporation from ethanol/water (1:1) at 4°C.

- Data Collection : High-resolution (<1.0 Å) data to refine Flack parameter (target: |x| < 0.1).

- Contradiction Mitigation : If twinning occurs (e.g., pseudo-merohedral twinning), use TWIN/BASF commands in SHELXL for correction .

Q. What strategies address stability challenges under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Use buffer systems (phosphate, acetate) across pH 3–8. Monitor degradation via HPLC at 25°C/40°C. Hydrolysis of the ester group is pH-dependent, with maximal stability at pH 5–9.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (>150°C typically). Lyophilization improves thermal resilience .

Q. How can this compound serve as a chiral building block in complex organic syntheses?

- Methodological Answer :

- Peptide Coupling : Activate the carboxylic acid with EDC/HOBt for amide bond formation.

- Derivatization : Methoxy group can be demethylated (e.g., BBr) to yield hydroxyl analogs.

- Metal Catalysis : Asymmetric alkylation using Pd catalysts to extend the carbon chain .

Q. What advanced techniques quantify trace impurities or enantiomeric contaminants?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.